molecular formula C14H11ClFNO4S B2976788 2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid CAS No. 379254-58-7

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid

Cat. No.: B2976788
CAS No.: 379254-58-7
M. Wt: 343.75
InChI Key: OQZORFCSUZSIDR-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 2 and a sulfamoyl group at position 4. The sulfamoyl moiety is further substituted with a methyl group and a 4-fluorophenyl ring. Its molecular formula is C₁₄H₁₂ClFNO₄S, with a calculated molecular weight of 344.53 g/mol.

Properties

IUPAC Name

2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c1-17(10-4-2-9(16)3-5-10)22(20,21)11-6-7-13(15)12(8-11)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZORFCSUZSIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Sulfamoyl Group

  • Ortho vs. Para Fluorine : The ortho-fluorine in ’s compound may induce steric hindrance, reducing solubility compared to the para-substituted target compound .
  • Chlorinated Analogs : The dichloro compound () exhibits higher molecular weight (360.20 g/mol) and lipophilicity, which could impact membrane permeability .
  • Heterocyclic vs. Aryl Substituents : The morpholine derivative () has lower molecular weight (305.79 g/mol) and improved solubility due to the oxygen-rich heterocycle, contrasting with the target’s fluorinated aryl group .

Molecular Weight and Drug-Likeness

The target compound (344.53 g/mol) adheres to Lipinski’s rule of five (molecular weight < 500), suggesting favorable oral bioavailability. However, its weight exceeds that of the morpholine analog (305.79 g/mol), which may offer better pharmacokinetic profiles .

Halogen and Functional Group Impact

  • The carboxylic acid moiety ensures ionization at physiological pH, enhancing water solubility—a trait shared across all compared compounds.

Purity and Availability

  • Discontinued Compounds : The dichloro-methylphenyl derivative () and the methyl(phenyl)sulfamoyl analog () are marked as discontinued, limiting their research applicability .
  • Lab-Use Restrictions : Several analogs, including the morpholine derivative, are designated for laboratory use only, emphasizing the need for customized synthesis for industrial applications .

Biological Activity

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid (CAS Number: 379254-58-7) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of aryl fluorinated building blocks and is studied for its applications in various fields, including organic synthesis, biology, and pharmaceuticals.

The molecular formula of this compound is C14H11ClFNO4S, with a molecular weight of approximately 343.76 g/mol. Its structure features a chloro group, a fluorophenyl moiety, and a sulfamoyl group, which contribute to its unique reactivity and biological properties.

PropertyValue
IUPAC Name2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzoic acid
Molecular FormulaC14H11ClFNO4S
Molecular Weight343.76 g/mol
CAS Number379254-58-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related carboxylic acid derivatives have shown significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Preliminary findings suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The compound is also being investigated for its anticancer properties. A study focusing on structural analogs reported that several benzoic acid derivatives demonstrated potent inhibition of cancer cell proliferation in vitro, with IC50 values in the nanomolar range . The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. This interaction can alter enzyme activity or receptor function, leading to significant biological effects. For example, it may inhibit enzymes involved in cell proliferation or promote apoptotic pathways in cancer cells .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effects of a series of carboxylic acid derivatives, including compounds structurally related to this compound. The results showed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Evaluation of Anticancer Properties

In another case study focusing on the anticancer effects of benzoic acid derivatives, researchers found that certain analogs led to reduced viability of L1210 leukemia cells with IC50 values indicating strong growth inhibition. This study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid and its derivatives?

  • Methodology : A common approach involves coupling sulfonamide intermediates with substituted benzoic acids. For example, intermediates like 5-chloro-2-hydroxybenzoic acid (or its derivatives) are reacted with sulfamoyl chlorides under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF). The reaction is monitored via TLC, and purification is achieved using column chromatography with hexane/ethyl acetate gradients .
  • Key Considerations : Use of protecting groups for reactive sites (e.g., carboxylic acid) may be required to avoid side reactions. Characterization typically includes 1^1H NMR, 13^{13}C NMR, and IR spectroscopy to confirm sulfonamide linkage and substituent positions .

Q. Which in vitro assays are typically used to evaluate the biological activity of this compound?

  • Methodology : Standard assays include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) to determine MIC values .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based or SPR assays to test inhibition of target enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., high in vitro potency but low cellular uptake) be resolved for this compound?

  • Methodology :

Physicochemical Profiling : Measure logP to assess lipophilicity; poor cellular uptake often correlates with excessive polarity. Modify substituents (e.g., introduce methyl or trifluoromethyl groups) to enhance membrane permeability .

Metabolic Stability : Perform liver microsome assays to identify rapid metabolic degradation. Stabilize vulnerable sites (e.g., sulfonamide) via fluorination or steric hindrance .

Confocal Microscopy : Use fluorescently tagged analogs to visualize subcellular localization and validate target engagement .

Q. What strategies optimize synthetic yield for structurally complex derivatives of this compound?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity in sulfonamide coupling .
  • Catalytic Systems : Employ DMAP or pyridine derivatives to accelerate nucleophilic substitution reactions. For example, DMAP (0.05 eq.) increased yields from 60% to 85% in benzamide syntheses .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonated intermediates) and adjust stoichiometry or solvent polarity accordingly .

Q. How can computational modeling aid in understanding structure-activity relationships (SAR) for this compound?

  • Methodology :

Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., XPA or PPARγ). Focus on electrostatic interactions between the sulfamoyl group and basic residues in the binding pocket .

QSAR Models : Train models with descriptors like Hammett constants (σ) for substituents on the phenyl ring to correlate electronic effects with bioactivity .

MD Simulations : Simulate ligand-protein complexes to assess stability of key hydrogen bonds (e.g., between benzoic acid and Lys residues) over 100-ns trajectories .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

  • Methodology :

  • 2D NMR (HSQC/HMBC) : Assigns overlapping signals in aromatic regions, especially for isomers with similar 1^1H NMR profiles .
  • X-ray Crystallography : Determines absolute configuration and confirms sulfonamide geometry. Single crystals are grown via slow evaporation in acetone/water mixtures .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates between molecular ions and adducts (e.g., [M+Na]+^+ vs. [M+H]+^+) with sub-ppm accuracy .

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